molecular formula C17H17F3N2O B2679159 (E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 502756-24-3

(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2679159
CAS No.: 502756-24-3
M. Wt: 322.331
InChI Key: NNHNADUMIZXULM-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. The key steps often include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.

    Introduction of the cyclohexyl group: This step may involve cyclization reactions or the use of cyclohexyl halides.

    Attachment of the trifluoromethyl-substituted phenyl group: This is usually done through Friedel-Crafts alkylation or related aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-cyclohexyl-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    (E)-2-cyano-N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

Uniqueness

The presence of the trifluoromethyl group in (E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)14-6-4-5-12(10-14)9-13(11-21)16(23)22-15-7-2-1-3-8-15/h4-6,9-10,15H,1-3,7-8H2,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHNADUMIZXULM-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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